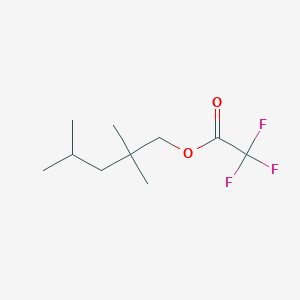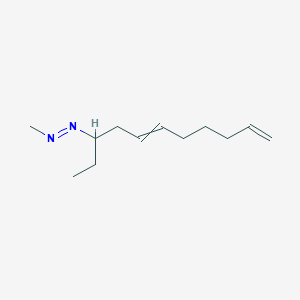![molecular formula C7H12Cl2N2O3 B14503824 N-[Bis(2-chloroethyl)carbamoyl]glycine CAS No. 63791-66-2](/img/structure/B14503824.png)
N-[Bis(2-chloroethyl)carbamoyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Bis(2-chloroethyl)carbamoyl]glycine is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine It is characterized by its molecular structure, which includes two chloroethyl groups attached to a carbamoyl group, which is further bonded to a glycine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[Bis(2-chloroethyl)carbamoyl]glycine typically involves the reaction of glycine with bis(2-chloroethyl)carbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Glycine} + \text{Bis(2-chloroethyl)carbamoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: N-[Bis(2-chloroethyl)carbamoyl]glycine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and other by-products.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include substituted carbamoyl derivatives.
Hydrolysis: Products include glycine and other hydrolyzed fragments.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
科学研究应用
N-[Bis(2-chloroethyl)carbamoyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[Bis(2-chloroethyl)carbamoyl]glycine involves its interaction with molecular targets such as proteins and enzymes. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
相似化合物的比较
- N,N-Bis(2-chloroethyl)carbamoyl chloride
- Bis(2-chloroethyl)amine
- N,N-Bis(2-chloroethyl)urea
Comparison: N-[Bis(2-chloroethyl)carbamoyl]glycine is unique due to its glycine moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
63791-66-2 |
|---|---|
分子式 |
C7H12Cl2N2O3 |
分子量 |
243.08 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)carbamoylamino]acetic acid |
InChI |
InChI=1S/C7H12Cl2N2O3/c8-1-3-11(4-2-9)7(14)10-5-6(12)13/h1-5H2,(H,10,14)(H,12,13) |
InChI 键 |
WFLHIJABWIQFFB-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)N(CCCl)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
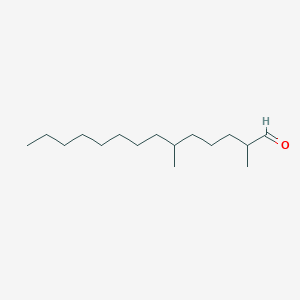
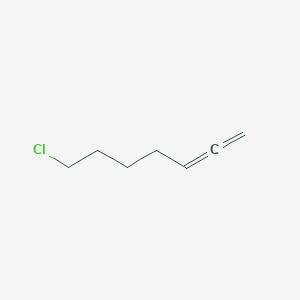

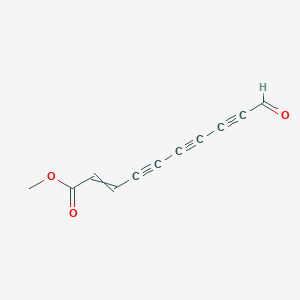
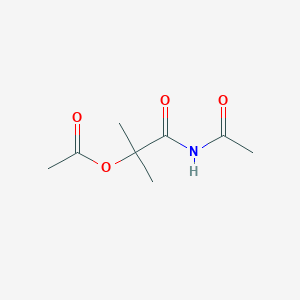
![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine](/img/structure/B14503779.png)

![[1,4-Phenylenebis(methylene)]dicarbamodithioic acid](/img/structure/B14503783.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)

